Glycine, N-(N-benzoyl-DL-valyl)-

Übersicht

Beschreibung

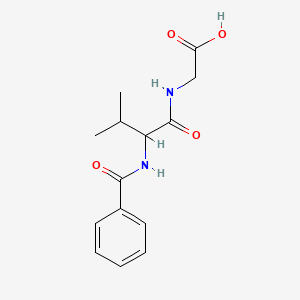

Glycine, N-(N-benzoyl-DL-valyl)-: is a synthetic compound with the chemical formula C14H18N2O4 and a molecular weight of 278.3 g/mol . . This compound is characterized by its unique structure, which includes a glycine moiety linked to a benzoyl-DL-valyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(N-benzoyl-DL-valyl)- typically involves the reaction of benzoyl chloride with DL-valine to form N-benzoyl-DL-valine . This intermediate is then reacted with glycine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .

Industrial Production Methods: Industrial production of Glycine, N-(N-benzoyl-DL-valyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM) .

Analyse Chemischer Reaktionen

Types of Reactions: Glycine, N-(N-benzoyl-DL-valyl)- undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and N-benzoyl-DL-valine .

Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids .

Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .

Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of base catalysts .

Major Products:

Hydrolysis: Glycine and N-benzoyl-DL-valine.

Oxidation: Corresponding carboxylic acids.

Substitution: Various acyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Biochemical Assays

- Substrate for Proteolytic Enzymes : Glycine, N-(N-benzoyl-DL-valyl)- serves as a substrate for studying the activity of serine proteases. It is particularly useful in assays that measure the kinetics of enzymes involved in blood coagulation and fibrinolysis. The compound undergoes hydrolysis at the peptide bond between arginine and p-nitroanilide, releasing p-nitroaniline, which can be quantitatively measured spectrophotometrically .

- Diagnostic Applications : This compound is utilized in diagnostic assays to monitor anticoagulant therapy by measuring the activity of coagulation factors. Its ability to provide chromogenic outputs makes it valuable for colorimetric assays in clinical laboratories.

2. Mechanism of Action

- The mechanism involves the recognition and binding of Glycine, N-(N-benzoyl-DL-valyl)- by proteolytic enzymes at their active sites. Upon binding, these enzymes catalyze the hydrolysis of the peptide bond, leading to the release of p-nitroaniline. This reaction is crucial for assessing enzyme activity and specificity .

Case Studies

Case Study 1: Enzymatic Hydrolysis

- A study demonstrated that Glycine, N-(N-benzoyl-DL-valyl)- was effectively cleaved by various serine proteases such as thrombin and Factor Xa. The kinetics of this reaction were analyzed using Michaelis-Menten parameters, revealing that different proteases exhibit varying degrees of activity towards this substrate. This property allows researchers to determine enzyme specificity and catalytic efficiency .

Case Study 2: Anticonvulsant Activity

- Research has indicated that derivatives of glycine compounds, including those similar to Glycine, N-(N-benzoyl-DL-valyl)-, exhibit anticonvulsant activities superior to glycine itself. In various seizure models, these compounds demonstrated significant efficacy without acute neurotoxicity, suggesting potential therapeutic applications in treating seizure disorders .

Wirkmechanismus

The mechanism of action of Glycine, N-(N-benzoyl-DL-valyl)- involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- Glycine, N-benzoyl-

- Glycine, N-(N-benzoyl-L-valyl)-

- Glycine, N-(N-benzoyl-D-valyl)-

Uniqueness: Glycine, N-(N-benzoyl-DL-valyl)- is unique due to its specific stereochemistry (DL-valyl) and the presence of both benzoyl and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biologische Aktivität

Glycine, N-(N-benzoyl-DL-valyl)- is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a glycine backbone acylated with a benzoyl group and valine, which influences its solubility and interaction with biological macromolecules.

Mechanisms of Biological Activity

Glycine, N-(N-benzoyl-DL-valyl)- exhibits several biological activities through various mechanisms:

- Enzyme Inhibition :

-

Cell Signaling Modulation :

- It has been reported to influence cell signaling pathways by modulating the activity of receptors and kinases, which can lead to changes in gene expression and cellular responses.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of glycine N-acyltransferase | |

| Antimicrobial | Effective against Gram-negative bacteria | |

| Cell Signaling | Modulation of signaling pathways |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of Glycine, N-(N-benzoyl-DL-valyl)- against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm against E. coli, suggesting significant antibacterial properties. -

Enzymatic Activity :

Another investigation focused on the kinetic parameters of glycine N-acyltransferase when exposed to this compound. The value was found to be significantly lower than that for other substrates, indicating a strong affinity for the enzyme . -

Cellular Impact :

In vitro studies using cultured human cells demonstrated that treatment with Glycine, N-(N-benzoyl-DL-valyl)- led to upregulation of genes associated with antioxidant responses, highlighting its potential role in oxidative stress mitigation.

Eigenschaften

IUPAC Name |

2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUHVKVJOKOUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478266 | |

| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138738-22-4 | |

| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.